molecular formula C14H15NO3 B2465150 6-Butyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 53977-28-9

6-Butyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B2465150
CAS RN: 53977-28-9
M. Wt: 245.278
InChI Key: UMGYNDKFPNCPGA-UHFFFAOYSA-N
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Description

“6-Butyl-4-hydroxyquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 . It is related to “6-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester”, which has a molecular weight of 273.33 .


Molecular Structure Analysis

The molecular structure of “6-Butyl-4-hydroxyquinoline-3-carboxylic acid” can be represented by the InChI code: 1S/C16H19NO3/c1-3-5-6-11-7-8-14-12(9-11)15(18)13(10-17-14)16(19)20-4-2/h7-10H,3-6H2,1-2H3, (H,17,18) .

Scientific Research Applications

Synthetic Studies and Structure-Activity Relationships

  • Synthesis of Marine Drugs

    The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate related to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, was explored for its potential in structural-activity relationship studies of antitumor antibiotics and tetrahydroisoquinoline natural products (Li et al., 2013).

  • Photolabile Protecting Group for Carboxylic Acids

    A study on 8-bromo-7-hydroxyquinoline (BHQ), a compound related to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, explored its use as a photolabile protecting group. BHQ showed high sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications, especially in the context of biological messengers (Fedoryak & Dore, 2002).

  • Azo Disperse Dyes Synthesis

    The compound 6-Butyl-4-hydroxyquinolin-2-(1H)-one was synthesized and used as a component for the synthesis of new azo disperse dyes. This study highlights its potential applications in the field of dye chemistry (Rufchahi & Mohammadinia, 2014).

  • Electrochemistry and Spectroelectrochemistry

    Research into the electrochemical properties of hydroxyquinoline carboxylic acids, which are structurally similar to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, revealed insights into their oxidation mechanisms and electron transfer efficiency in biosystems. This study is significant for understanding the biochemical interactions and applications of these compounds (Sokolová et al., 2015).

Antibacterial and Antifungal Research

  • Analogs of Nalidixic Acid

    A study explored the synthesis and antibacterial activities of 4-hydroxyquinoline-3-carboxylic acid and its derivatives, containing different groups at the 6 position. These compounds showed promise as potential antibacterial agents (Corelli et al., 1983).

  • Quinolone Analogs Synthesis

    The synthesis of various quinolone analogs, including 4-hydroxyquinoline-3-carboxylate, was investigated for their potential antibacterial applications. The study contributes to the development of new antibacterial agents (Kurasawa et al., 2014).

Antioxidant and Antitumoral Properties

  • Antioxidant Activities

    New derivatives of 2- and 3-hydroxyquinoline-4-carboxylic acids were synthesized and evaluated for their antioxidant activities. This research is pivotal in the development of potential antioxidant agents (Massoud et al., 2014).

  • Antitumoral Cyclic Peptides

    The new and convenient route for the preparation of 3-hydroxyquinoline-2-carboxylic acid, a compound structurally related to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, was discussed for its application in antitumoral cyclic peptides (Riego et al., 2005).

Biochemical Applications

  • Opioid Peptides Research: 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc), similar to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, was proposed as a mimic of tyrosine in opioid ligand-receptor complexes. The study explored its binding to opioid receptors, highlighting its significance in biochemical and pharmaceutical research (Sperlinga et al., 2005).

Lanthanide(III) Helicates Formation

  • Ditopic Ligands and Helicate Complexes: The synthesis of ditopic ligands using 8-hydroxyquinoline-2-carboxylic acid and their use in forming dinuclear lanthanide(III) helicates was investigated. This research contributes to the field of coordination chemistry and metal complex formation (Albrecht & Osetska, 2010).

properties

IUPAC Name

6-butyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-3-4-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18/h5-8H,2-4H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGYNDKFPNCPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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